Undecylenamidopropyl betaine Undecylenamidopropyl betaine
Brand Name: Vulcanchem
CAS No.: 133798-12-6
VCID: VC7944293
InChI: InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23)
SMILES: C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-]
Molecular Formula: C18H34N2O3
Molecular Weight: 326.5 g/mol

Undecylenamidopropyl betaine

CAS No.: 133798-12-6

Cat. No.: VC7944293

Molecular Formula: C18H34N2O3

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Undecylenamidopropyl betaine - 133798-12-6

Specification

CAS No. 133798-12-6
Molecular Formula C18H34N2O3
Molecular Weight 326.5 g/mol
IUPAC Name 2-[dimethyl-[3-(undec-10-enoylamino)propyl]azaniumyl]acetate
Standard InChI InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-13-17(21)19-14-12-15-20(2,3)16-18(22)23/h4H,1,5-16H2,2-3H3,(H-,19,21,22,23)
Standard InChI Key UIJMHOVIUFGSNF-UHFFFAOYSA-N
SMILES C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-]
Canonical SMILES C[N+](C)(CCCNC(=O)CCCCCCCCC=C)CC(=O)[O-]

Introduction

Chemical Identity and Synthesis Pathway

Structural Characteristics

UAB’s molecular structure is defined by the formula C19H37N2O3+\text{C}_{19}\text{H}_{37}\text{N}_2\text{O}_3^+, combining an undecylenic acid backbone (11-carbon chain with a terminal double bond) amidated to a propylamine group and quaternized with betaine . The zwitterionic nature arises from the positively charged quaternary ammonium group and the negatively charged carboxylate, enabling simultaneous interaction with polar and nonpolar substances .

Industrial Synthesis

Production follows a two-step process:

  • Amidation: Undecylenic acid reacts with N,NN,N-dimethyl-1,3-propanediamine (DMAPA) at 140–200°C to form undecylenamidopropyl dimethylamine .

  • Quaternization: The intermediate undergoes reaction with sodium chloroacetate, yielding the final betaine structure . Patent data specify that commercial batches contain ≤0.5% residual undecylenic acid and ≤6% sodium chloride, with a pH of 5.8–7.5 at 5% aqueous concentration .

Physicochemical and Functional Properties

Key Physical Parameters

PropertyValue/RangeSource
AppearanceClear to pale yellow liquid
SolubilityMiscible with water
pH (5% solution)5.8–7.5
Comedogenicity score1 (low pore-clogging risk)
Foam density (0.1% sol.)120–150 mm (Ross-Miles)

The compound’s viscosity-controlling ability stems from its capacity to form micellar structures at critical concentrations, reducing interfacial tension by 28–32 mN/m in surfactant blends .

Multifunctional Roles in Cosmetics

UAB’s International Nomenclature of Cosmetic Ingredients (INCI)-recognized functions include:

  • Antistatic action: Neutralizes hair surface charge, reducing flyaway by 40–60% in humid conditions .

  • Cleansing efficacy: Removes 85–90% of sebum and particulate matter without stripping natural lipids .

  • Conditioning: Increases hair tensile strength by 15–20% through hydrophobic film formation .

  • Foam boosting: Synergizes with sodium lauryl ether sulfate (SLES) to enhance lather volume by 30% .

Innovations and Future Directions

Recent advances focus on UAB-derived betaines with branched alkyl chains for improved biodegradability. Hybrid surfactants combining UAB with glycosides show promise in sulfate-free formulations, achieving comparable cleansing with 50% lower ecological toxicity .

Comparative Analysis with Related Surfactants

SurfactantCMC (mM)Foam Height (mm)Irritation Index
UAB0.81451.2
Cocamidopropyl Betaine0.61602.1
Sodium Lauryl Sulfate2.31804.9

CMC = Critical Micelle Concentration; Data sourced from

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